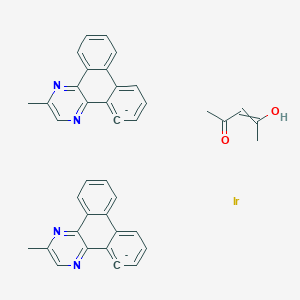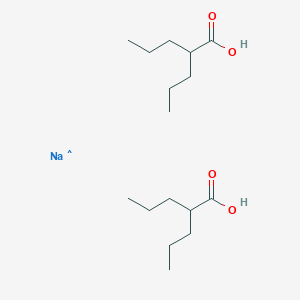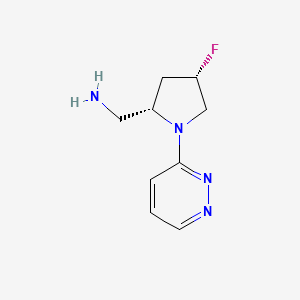![molecular formula C10H7F2N3O B15198791 1-(3,4-Difluoro-phenyl)-2-[1,2,4]triazol-1-yl-ethanone](/img/structure/B15198791.png)
1-(3,4-Difluoro-phenyl)-2-[1,2,4]triazol-1-yl-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Difluoro-phenyl)-2-[1,2,4]triazol-1-yl-ethanone is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a difluorophenyl group and a triazole ring, making it a molecule of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-(3,4-Difluoro-phenyl)-2-[1,2,4]triazol-1-yl-ethanone typically involves the reaction of 3,4-difluorobenzaldehyde with 1,2,4-triazole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Análisis De Reacciones Químicas
1-(3,4-Difluoro-phenyl)-2-[1,2,4]triazol-1-yl-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the difluorophenyl group or the triazole ring can be substituted with other functional groups. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or acetonitrile, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(3,4-Difluoro-phenyl)-2-[1,2,4]triazol-1-yl-ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Difluoro-phenyl)-2-[1,2,4]triazol-1-yl-ethanone involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The difluorophenyl group may enhance the compound’s binding affinity and specificity towards its targets. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
1-(3,4-Difluoro-phenyl)-2-[1,2,4]triazol-1-yl-ethanone can be compared with other triazole derivatives, such as:
- 1-(4-Chlorophenyl)-2-[1,2,4]triazol-1-yl-ethanone
- 1-(3,5-Dimethylphenyl)-2-[1,2,4]triazol-1-yl-ethanone
- 1-(4-Methoxyphenyl)-2-[1,2,4]triazol-1-yl-ethanone These compounds share a similar triazole ring structure but differ in the substituents attached to the phenyl ring. The presence of different substituents can significantly impact their chemical properties, biological activities, and potential applications. The uniqueness of this compound lies in the presence of the difluorophenyl group, which can enhance its stability and reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C10H7F2N3O |
|---|---|
Peso molecular |
223.18 g/mol |
Nombre IUPAC |
1-(3,4-difluorophenyl)-2-(1,2,4-triazol-1-yl)ethanone |
InChI |
InChI=1S/C10H7F2N3O/c11-8-2-1-7(3-9(8)12)10(16)4-15-6-13-5-14-15/h1-3,5-6H,4H2 |
Clave InChI |
JRNODLCIGOCBKO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)CN2C=NC=N2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


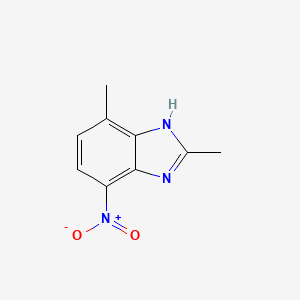
![1-[4-[(3,5-Dimethylpiperidin-1-yl)carbonyl]phenyl]methanamine](/img/structure/B15198714.png)
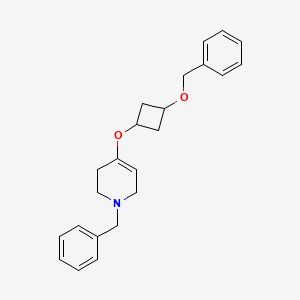
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-methyl-1H-imidazole](/img/structure/B15198721.png)

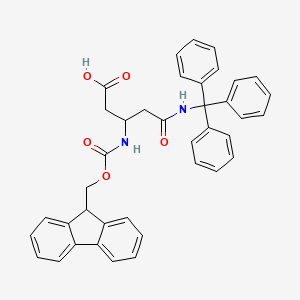

![1-Hydroxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B15198761.png)
